N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and an aldehyde or ketone containing the desired substituents. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding hydrazines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride for methoxy group substitution.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including enzyme inhibition.
Mechanism of Action
The mechanism of action of N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide is unique due to the presence of the nitropyridinyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H15N5O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H15N5O5/c1-28-17-10-13(11-22-23-19(25)15-4-2-3-9-20-15)5-7-16(17)29-18-8-6-14(12-21-18)24(26)27/h2-12H,1H3,(H,23,25)/b22-11+ |
InChI Key |
MPWARNIUNCXYOT-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=N2)OC3=NC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=N2)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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